

# Application Notes and Protocols for L10 Phase Ordering in FePt Films

**Author:** BenchChem Technical Support Team. **Date:** May 2026

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This document provides detailed application notes and experimental protocols for the annealing process to achieve the chemically ordered L10 phase in Iron-Platinum (FePt) thin films. The L10 phase of FePt is of significant interest for high-density magnetic recording media, nanocomposite permanent magnets, and biomedical applications due to its high magnetocrystalline anisotropy.

## Introduction to L10 Phase Ordering in FePt

The as-deposited FePt thin films typically exhibit a chemically disordered face-centered cubic (fcc) A1 phase, which is magnetically soft.[1] A post-deposition annealing process is necessary to induce the phase transformation to the chemically ordered face-centered tetragonal (fct) L10 phase.[1][2] This ordered phase consists of alternating atomic layers of Fe and Pt along the c-axis, which is the origin of its remarkable hard magnetic properties.[2] The annealing process provides the thermal energy required for the atomic diffusion and ordering. However, high annealing temperatures (often exceeding 500°C) can lead to undesirable grain growth and

changes in film morphology.[3] Therefore, optimizing the annealing parameters is crucial for achieving the desired magnetic properties and microstructure.

## Annealing Parameters and Their Effects

The transformation from the A1 to the L10 phase is influenced by several key annealing parameters:

- **Annealing Temperature:** This is a critical factor that directly affects atomic mobility. Higher temperatures generally promote faster ordering but can also lead to excessive grain growth, which may be detrimental to the magnetic properties.[4]
- **Annealing Time:** The duration of the anneal at a specific temperature influences the degree of ordering. Longer times can allow for more complete phase transformation but also contribute to grain coarsening.[4]
- **Heating Rate:** Rapid thermal annealing (RTA) with high heating rates can be used to achieve the L10 phase at lower temperatures and in shorter times compared to conventional furnace annealing.[4][5] The heating rate can also influence the film's morphology, with higher rates potentially leading to an island-like structure.[5]
- **Annealing Atmosphere:** The composition of the annealing environment can significantly impact the ordering process. Annealing in a forming gas (a mixture of H<sub>2</sub> and Ar or N<sub>2</sub>) can accelerate the ordering process and improve magnetic properties compared to annealing in a vacuum or inert gas like N<sub>2</sub> or Ar.[2][6] However, the presence of oxygen can lead to the formation of iron oxides, which is detrimental to the magnetic properties.[2][7]
- **Film Thickness:** The ordering temperature can be dependent on the film thickness, with thinner films sometimes requiring higher temperatures.[8]
- **Substrate and Underlayers:** The choice of substrate and the presence of underlayers can influence the stress state and crystallographic texture of the FePt film, thereby affecting the L10 phase formation.[9][10]
- **Capping Layers:** Capping layers can protect the FePt film from oxidation during annealing and can also influence the interdiffusion and ordering at the interface.

## Data Presentation: Annealing Parameters and Resulting Properties

The following tables summarize quantitative data from various studies on the annealing of FePt films.

Table 1: Effect of Annealing Temperature and Time on Coercivity of FePt Films

Film Thickness	Annealing Method	Temperature (°C)	Time	Heating Rate (°C/s)	In-Plane Coercivity (Hc//) (kOe)	Perpendicular Coercivity (Hc⊥) (kOe)	Reference
30 nm	RTA	600	180 s	100	7.5	6.5	[4]
30 nm	RTA	700	180 s	100	11.1	9.5	[4]
30 nm	RTA	800	180 s	100	9.8	8.9	[4]
100 nm	Furnace Annealing	350	1 h	-	~6	-	[11]
105 nm	Furnace Annealing	650	1 h	-	4.4	-	[1]
10 nm	Laser Annealing	-	10 ms pulse	-	5.36	-	[3]

Table 2: Influence of Annealing Atmosphere on L10 Phase Formation

Film Thickness	Substrate	Annealing Temperature (°C)	Time	Atmosphere	Key Observation	Reference
30 nm	SiO <sub>2</sub> /Si	500 - 900	30 s	N <sub>2</sub> , Ar, Forming Gas (Ar+H <sub>2</sub> )	L10 phase formed at 500°C in all atmospheres.	[6]
FePt NPs in MgO	MgO	800	4 h	O <sub>2</sub>	No L10 phase transition observed.	[2]
FePt NPs in MgO	MgO	800	4 h	High-Vacuum	No L10 phase transition observed.	[2]
FePt NPs in MgO	MgO	800	4 h	H <sub>2</sub> /Ar (5% H <sub>2</sub> )	L10 ordering significantly improved, coercivity reached 37 kOe.	[2]

Table 3: Rapid Thermal Annealing (RTA) Parameters and Observations

Film Thickness	Substrate	Temperature (°C)	Time	Heating Rate (°C/s)	Key Observation	Reference
30 nm	-	700	> 3 s	100	Necessary to transform from disordered to L10 phase.	[4]
5 - 100 nm	Glass	900	60 s	80	A metastable fcc ordered phase was observed in films $\geq$ 40 nm.	[8][12]
-	Amorphous	400	-	5 - 50	Morphology changed from continuous to island-like with increasing heating rate.	[5]
[Fe/Pt] <sub>x8</sub>	Oxidized Si	550	240 s	40	Resulted in highly ordered L10 FePt films with [4] preferred orientation.	[13]

## Experimental Protocols

### Protocol for FePt Thin Film Deposition by Magnetron Sputtering

This protocol describes a general procedure for depositing FePt thin films. Specific parameters should be optimized based on the available sputtering system and desired film characteristics.

- Substrate Preparation:
  - Select appropriate substrates (e.g., thermally oxidized Si wafers, MgO single crystals, or glass).[6][14]
  - Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 10-15 minutes.
  - Dry the substrates with a nitrogen gun.
  - Mount the substrates onto the substrate holder in the sputtering chamber.
- Sputtering System Preparation:
  - Load high-purity Fe and Pt targets into the magnetron sputtering guns.
  - Evacuate the chamber to a base pressure of at least  $10^{-7}$  Torr.
- Deposition Process:
  - Introduce high-purity Argon (Ar) gas into the chamber to a working pressure of a few mTorr.
  - Pre-sputter the targets for 5-10 minutes with the shutter closed to remove any surface contaminants.
  - Deposit the FePt film by co-sputtering from the Fe and Pt targets onto the room temperature or heated substrates.[8][11] The film composition can be controlled by adjusting the power to each sputtering gun. Alternatively, deposit alternating nanometer-thick layers of Fe and Pt to form a multilayer structure.[15]

- The film thickness can be monitored in-situ using a quartz crystal microbalance and verified ex-situ using techniques like X-ray reflectivity (XRR) or profilometry.
- Post-Deposition:
  - After deposition, cool the substrates to room temperature (if heated during deposition) before venting the chamber.

## Protocol for Post-Deposition Annealing

This protocol outlines the general steps for furnace annealing and rapid thermal annealing (RTA).

### A. Conventional Furnace Annealing:

- Place the as-deposited FePt films in a quartz tube furnace.
- Evacuate the furnace to a low pressure and then backfill with the desired annealing atmosphere (e.g., high-purity N<sub>2</sub>, Ar, or forming gas).[6] Maintain a constant gas flow during the annealing process.
- Ramp up the temperature to the desired annealing temperature (e.g., 350-700°C) at a controlled rate.[1][11]
- Hold the temperature for the specified annealing time (e.g., 20 minutes to 1 hour).[11][16]
- After annealing, cool the furnace down to room temperature. For some applications, a specific cooling rate may be required.[11]

### B. Rapid Thermal Annealing (RTA):

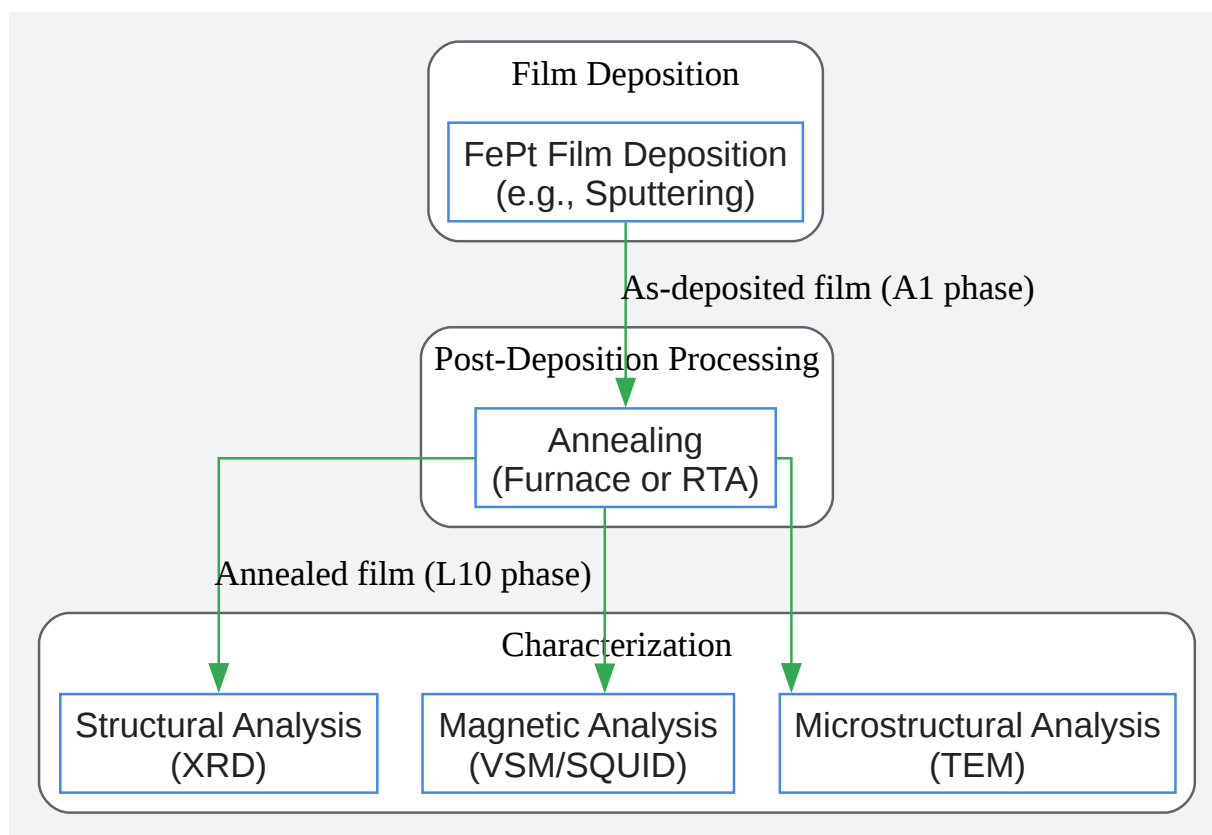
- Place the as-deposited FePt film in the RTA chamber.
- Purge the chamber and introduce the desired annealing atmosphere.
- Program the RTA system with the target temperature, annealing time, and heating/cooling rates. RTA allows for very high heating rates (e.g., 10-100 °C/s).[4][5]

- Execute the annealing process. Annealing times in RTA are typically much shorter than in furnace annealing, ranging from a few seconds to a few minutes.[4][13]
- The system will automatically cool down rapidly after the annealing duration.

## Protocol for Characterization of L10 Ordered FePt Films

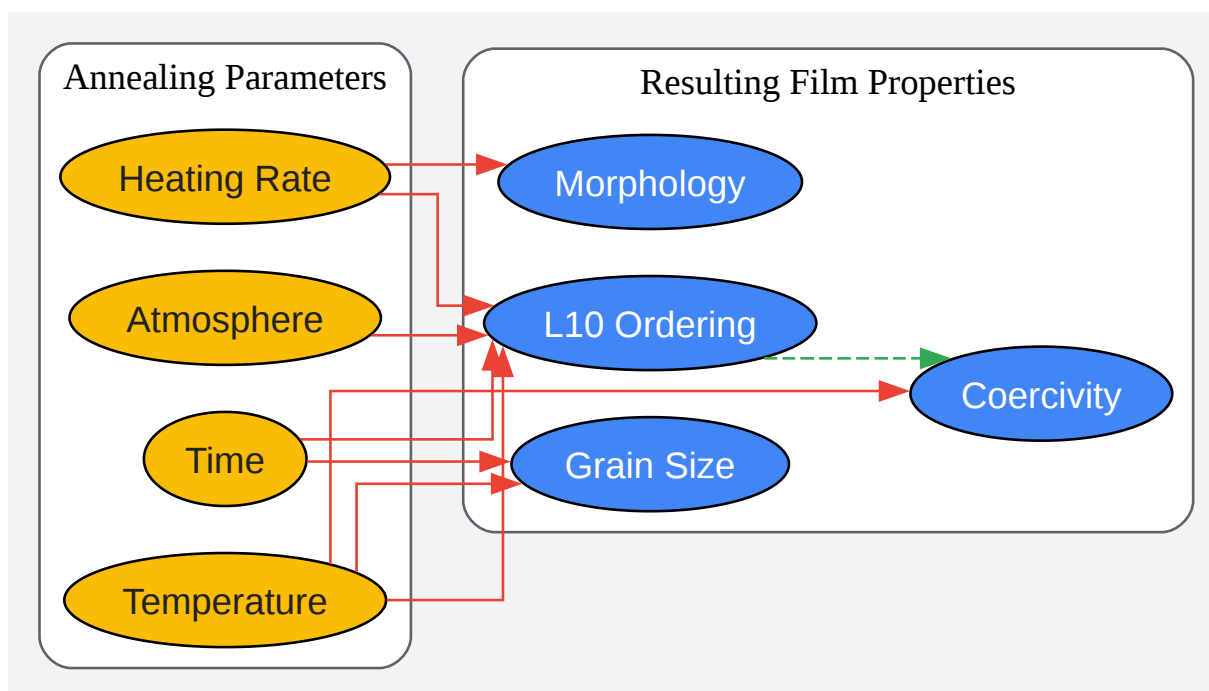
- Structural Characterization (X-Ray Diffraction - XRD):
  - Use a high-resolution X-ray diffractometer with Cu K $\alpha$  radiation.
  - Perform a  $\theta$ -2 $\theta$  scan to identify the crystal phases present in the film. The formation of the L10 phase is confirmed by the appearance of superlattice peaks such as (001) and (110) in addition to the fundamental peaks.[1]
  - The degree of chemical ordering (S) can be estimated from the ratio of the integrated intensities of the superlattice and fundamental peaks.[13][17]
- Magnetic Characterization (Vibrating Sample Magnetometer - VSM or SQUID):
  - Measure the magnetic hysteresis (M-H) loops at room temperature with the magnetic field applied both in the plane and perpendicular to the plane of the film.
  - From the M-H loops, determine key magnetic properties such as coercivity (Hc), saturation magnetization (Ms), and remanence (Mr).[1][18]
- Microstructural Characterization (Transmission Electron Microscopy - TEM):
  - Prepare cross-sectional or plan-view TEM samples of the FePt films.
  - Use TEM to visualize the grain size, grain size distribution, and film morphology.[5]
  - High-resolution TEM (HRTEM) can be used to observe the lattice fringes and confirm the crystallographic orientation of the L10 phase.[5]

## Visualizations



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Caption: Experimental workflow for L10 phase ordering in FePt films.



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Caption: Influence of annealing parameters on FePt film properties.

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- To cite this document: BenchChem. [Application Notes and Protocols for L10 Phase Ordering in FePt Films]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14222836/docs#application-notes-and-protocols-for-l10-phase-ordering-in-fept-films\]](https://www.benchchem.com/product/b14222836/docs#application-notes-and-protocols-for-l10-phase-ordering-in-fept-films)

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